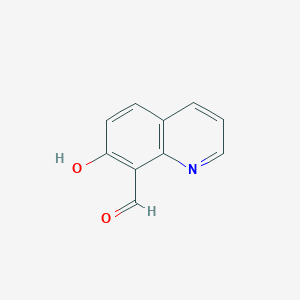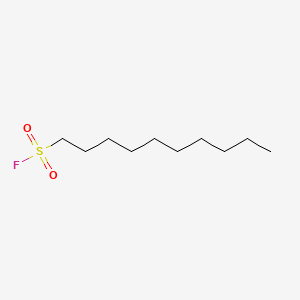
1-Decanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decanesulfonyl fluoride is an organic compound belonging to the class of sulfonyl fluorides. It is characterized by the presence of a sulfonyl (R-SO2) group bonded to a fluorine atom. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical processes.
Preparation Methods
1-Decanesulfonyl fluoride can be synthesized through several methods:
Fluoride-Chloride Exchange: This method involves the exchange of chloride ions in sulfonyl chlorides with fluoride ions.
Direct Fluorosulfonylation: This approach uses fluorosulfonyl radicals generated from precursors like sulfuryl fluoride gas (SO2F2) or solid reagents such as FDIT and AISF. This method is efficient for producing sulfonyl fluorides directly from various substrates.
Chemical Reactions Analysis
1-Decanesulfonyl fluoride undergoes several types of chemical reactions:
Nucleophilic Substitution: Due to its electrophilic nature, it reacts with nucleophiles like amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: While sulfonyl fluorides are generally resistant to oxidation, they can be reduced under specific conditions to form sulfinates or thiols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid.
Scientific Research Applications
1-Decanesulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Chemical Biology: Due to its ability to form stable covalent bonds with specific amino acids, it is used in the development of covalent probes and inhibitors for studying enzyme functions.
Drug Discovery: It is utilized in the design of enzyme inhibitors, particularly for serine proteases, making it valuable in medicinal chemistry.
Materials Science: Its unique reactivity makes it useful in the development of functional materials and polymers.
Mechanism of Action
The mechanism of action of 1-decanesulfonyl fluoride involves its electrophilic nature, which allows it to react with nucleophilic sites in biological molecules. It targets specific amino acids, such as serine and cysteine, in enzymes, leading to the formation of stable covalent bonds. This interaction can inhibit enzyme activity, making it useful in the development of enzyme inhibitors .
Comparison with Similar Compounds
1-Decanesulfonyl fluoride can be compared with other sulfonyl fluorides:
Hexadecanesulfonyl Fluoride: Similar in structure but with a longer carbon chain, hexadecanesulfonyl fluoride shares similar reactivity and applications.
Methanesulfonyl Fluoride: With a shorter carbon chain, this compound is more volatile and has different reactivity patterns.
Benzenesulfonyl Fluoride: Aromatic in nature, this compound exhibits different electronic properties and is used in different applications compared to aliphatic sulfonyl fluorides.
Properties
CAS No. |
68259-13-2 |
|---|---|
Molecular Formula |
C10H21FO2S |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
decane-1-sulfonyl fluoride |
InChI |
InChI=1S/C10H21FO2S/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3 |
InChI Key |
RHKHIIXCWSCEBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


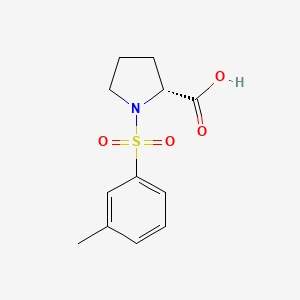
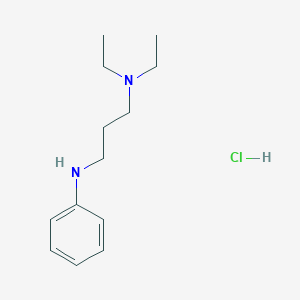
![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid](/img/structure/B12947860.png)
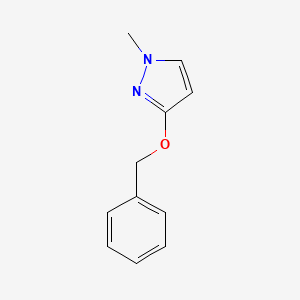
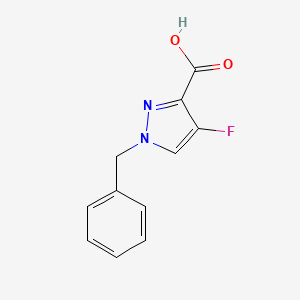
![Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate](/img/structure/B12947884.png)
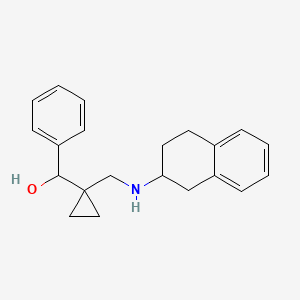
![5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947892.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-sulfonyl chloride](/img/structure/B12947895.png)
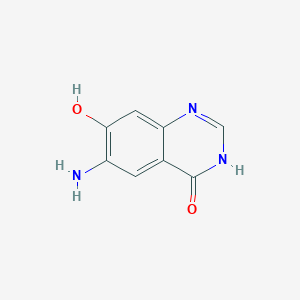
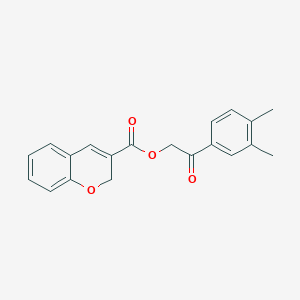
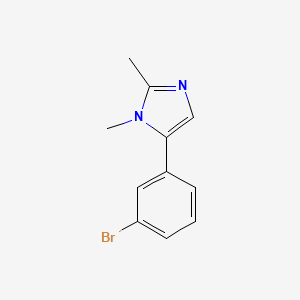
![tert-Butyl (S)-methyl(3-sulfamoyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12947916.png)
